4-Methyl-1-pyrrolidin-3-ylpiperidine
Description
Overview of 4-Methyl-1-pyrrolidin-3-ylpiperidine within Heterocyclic Chemistry
This compound is a saturated heterocyclic compound featuring a piperidine (B6355638) ring substituted at the 1-position with a 3-yl-4-methylpyrrolidine moiety. As a member of the vast family of heterocyclic compounds, it possesses a three-dimensional structure conferred by its sp³-hybridized carbon atoms. The presence of two basic nitrogen atoms, one in each ring system, suggests the potential for forming salts and engaging in various biological interactions. The methyl group on the pyrrolidine (B122466) ring introduces a specific stereochemical feature that can influence its binding to biological targets.
Significance of Piperidine and Pyrrolidine Scaffolds in Modern Medicinal Chemistry Research
The piperidine and pyrrolidine rings are not merely structural components; they are privileged scaffolds in medicinal chemistry, appearing in a vast number of approved drugs and biologically active molecules. chemicalbook.com Their prevalence stems from a combination of favorable properties that make them ideal building blocks for drug design.
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most important synthetic fragments in the pharmaceutical industry. chemicalbook.com Its derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. The chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.
Similarly, the pyrrolidine ring, a five-membered nitrogen heterocycle, is a versatile scaffold widely utilized by medicinal chemists. uni.lu Its non-planar, "puckered" nature provides a three-dimensional framework that can effectively explore pharmacophore space. uni.lu The pyrrolidine nucleus is a key component of numerous natural products and FDA-approved drugs, highlighting its biocompatibility and therapeutic relevance. uni.lu
The combination of these two scaffolds into a single molecule, as seen in this compound, creates a novel chemical entity with the potential for unique pharmacological properties.
Rationale for Comprehensive Academic Investigation of this compound and its Analogues
The academic investigation into compounds like this compound is driven by several key principles in modern drug discovery. The concept of molecular hybridization , which involves combining two or more pharmacophores, is a well-established strategy to develop novel drug candidates with potentially improved affinity, selectivity, and pharmacokinetic profiles. The fusion of the piperidine and pyrrolidine rings in this compound is a clear example of this approach.
Furthermore, the principle of bioisosterism provides a strong rationale for exploring analogues of this compound. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. sigmaaldrich.comgoogle.com By systematically modifying the structure of this compound, for instance, by altering the position of the methyl group or the point of attachment between the two rings, medicinal chemists can fine-tune the compound's properties to optimize its interaction with a specific biological target. This approach is crucial for navigating the complexities of structure-activity relationships (SAR).
Given that piperidine and pyrrolidine derivatives have shown significant activity in the central nervous system (CNS), there is a strong impetus to explore novel combinations of these scaffolds for potential applications in treating neurological and psychiatric disorders. bldpharm.com The specific stereochemistry and physicochemical properties of this compound and its analogues make them attractive candidates for investigation as ligands for various receptors and transporters in the brain. The exploration of such compounds is a logical and promising avenue in the ongoing quest for new and more effective medicines.
Structure
3D Structure
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4-methyl-1-pyrrolidin-3-ylpiperidine |
InChI |
InChI=1S/C10H20N2/c1-9-3-6-12(7-4-9)10-2-5-11-8-10/h9-11H,2-8H2,1H3 |
InChI Key |
BTXTZWGPGKDZBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2CCNC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Methyl 1 Pyrrolidin 3 Ylpiperidine
Strategies for the Construction of the 4-Methyl-1-pyrrolidin-3-ylpiperidine Skeleton
The assembly of the target scaffold requires a modular approach, focusing first on the stereocontrolled synthesis of the individual heterocyclic building blocks, followed by their strategic coupling.
The chirality and substitution pattern of the final molecule are largely determined by the quality of the initial building blocks. Therefore, robust and stereoselective synthetic routes to 4-methylpiperidine (B120128) and 3-aminopyrrolidine (B1265635) derivatives are critical.
Piperidine (B6355638) Building Blocks: The synthesis of substituted piperidines is a well-developed field. mdpi.comnih.gov A primary route to 4-methylpiperidine involves the hydrogenation of 4-methylpyridine (B42270) (γ-picoline). organic-chemistry.org This reaction can be achieved using various catalysts, including transition metals like palladium on carbon (Pd/C) with hydrogen gas or through transfer hydrogenation using reagents like ammonium (B1175870) formate. organic-chemistry.org The stereoselectivity of subsequent reactions can be influenced by the protecting group on the piperidine nitrogen. researchgate.net For more complex, substituted piperidines, methods such as the asymmetric hydrogenation of pyridinium (B92312) salts using iridium(I) catalysts or rhodium-catalyzed hydrogenation can provide high levels of enantioselectivity. mdpi.comnih.gov Additionally, gold-catalyzed cyclization of N-homopropargyl amides offers a modular route to piperidin-4-ols, which can serve as versatile precursors. nih.gov
Pyrrolidine (B122466) Building Blocks: The synthesis of chiral 3-aminopyrrolidine is essential for constructing the target molecule. A common and efficient strategy utilizes readily available chiral precursors. For instance, (S)-3-aminopyrrolidine dihydrochloride (B599025) can be synthesized from trans-4-hydroxy-L-proline. google.com This multi-step process involves decarboxylation, protection of the nitrogen (e.g., as a Boc-carbamate), sulfonylating the hydroxyl group to create a good leaving group, and subsequent displacement with an azide (B81097) anion via an SN2 reaction, which inverts the stereocenter. google.com The azide is then reduced to the desired amine. google.com Alternative methods include the stereoselective reduction of cyclic enamines or the ring expansion of chiral aziridines. rsc.orgmdpi.com
| Ring System | Synthetic Approach | Key Reagents/Catalysts | Outcome/Features | Reference |
|---|---|---|---|---|
| 4-Methylpiperidine | Hydrogenation of Pyridine (B92270) | H₂, Pd/C; Ammonium formate, Pd/C | Direct route from inexpensive 4-methylpyridine. | organic-chemistry.org |
| Substituted Piperidines | Asymmetric Hydrogenation | Iridium(I) or Rhodium catalysts with chiral ligands. | Provides access to enantiomerically pure piperidines. | mdpi.comnih.gov |
| Piperidin-4-ols | Gold-Catalyzed Cyclization | PPh₃AuNTf₂, MeSO₃H, Catecholborane | Modular [5+1] cycloaddition approach. | nih.gov |
| (S)-3-Aminopyrrolidine | From Chiral Pool | trans-4-hydroxy-L-proline, (Boc)₂O, MsCl, NaN₃, H₂/Pd | Stereospecific synthesis with inversion of configuration. | google.com |
| Functionalized Pyrrolidines | Aziridine Ring Expansion | N-Bromosuccinimide (NBS) | Diastereoselective synthesis of pyrrolidines with three stereocenters. | rsc.org |
With the requisite building blocks in hand, the next crucial step is to form the C-N bond that connects the piperidine C1 and pyrrolidine N3 atoms.
The most direct method for forging this linkage is through reductive amination . This involves the reaction of a 4-methylpiperidine precursor, such as N-protected-4-methylpiperidin-1-one, with a 3-aminopyrrolidine derivative in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This approach is highly efficient for forming C-N bonds.
An alternative strategy is direct N-alkylation . In this scenario, the secondary amine of a 3-aminopyrrolidine derivative acts as a nucleophile, displacing a leaving group on the piperidine ring. chemicalbook.comresearchgate.net For example, reacting 3-aminopyrrolidine with a 1-halo-4-methylpiperidine or 4-methylpiperidine-1-sulfonate under basic conditions (e.g., K₂CO₃ in DMF) would yield the desired product. researchgate.net The nucleophilicity of the pyrrolidine nitrogen makes it well-suited for such electrophilic substitution reactions. chemicalbook.com
While the title compound features a C-N linkage, it is worth noting that C-C coupling reactions represent a powerful tool for linking heterocyclic rings in other contexts. Palladium-catalyzed cross-coupling reactions, such as C-H arylation, can form direct bonds between carbon atoms on each ring system. acs.org More recently, methods combining biocatalysis with radical cross-coupling have emerged, enabling the modular assembly of complex piperidine derivatives. chemistryviews.org These methods, however, would produce constitutional isomers of the target compound.
| Linkage Strategy | Description | Typical Reagents | Key Advantages | Reference |
|---|---|---|---|---|
| Reductive Amination | Reaction between a piperidone and an aminopyrrolidine followed by reduction. | 4-Methylpiperidin-1-one, 3-Aminopyrrolidine, NaBH(OAc)₃ | High efficiency, mild conditions, common transformation. | researchgate.net |
| Direct N-Alkylation | Nucleophilic substitution of a leaving group on the piperidine by the pyrrolidine amine. | 3-Aminopyrrolidine, 1-halo-4-methylpiperidine, K₂CO₃, DMF | Straightforward for secondary amines. | chemicalbook.comresearchgate.net |
| Decarboxylative N-alkylation | Ruthenium or iron-catalyzed coupling of cyclic amino acids with alcohols. | Ru or Fe catalysts | Sustainable, atom-economic approach for N-alkylated heterocycles. | researchgate.net |
| Radical Cross-Coupling (for C-C linkage) | Ni-electrocatalytic decarboxylative coupling. | Ni catalyst, electricity | Enables modular assembly of complex sp³-rich structures. | chemistryviews.org |
The presence and stereochemistry of the 4-methyl group are crucial for defining the molecule's three-dimensional shape. The introduction of this group can be achieved either by starting with a pre-functionalized synthon or by adding it to a piperidine ring.
The most common approach is to begin with a commercially available, inexpensive starting material like 4-methylpyridine, which already contains the methyl group at the correct position. sigmaaldrich.com Hydrogenation of the pyridine ring then yields 4-methylpiperidine. organic-chemistry.org The stereochemical relationship between the methyl group at C4 and the pyrrolidinyl substituent at C1 (i.e., cis vs. trans) is then determined during the coupling step. The thermodynamics of the piperidine ring conformation, which favors placing bulky substituents in an equatorial position, often dictates the major diastereomer formed.
Alternatively, the methyl group can be introduced onto a pre-formed piperidine ring. For example, alkylation of the enolate of an N-protected piperidin-4-one with an electrophilic methyl source (e.g., methyl iodide) can install the methyl group. The stereocontrol of this step can be challenging but may be directed by bulky protecting groups on the nitrogen. Amine-directed intramolecular hydroboration of unsaturated amine borane (B79455) complexes is another advanced technique that offers high levels of regio- and stereocontrol for functionalizing piperidine substrates. nih.gov
Advanced Functionalization and Derivatization of the this compound Core
Once the core skeleton is assembled, further modifications can be made to explore the chemical space and modulate properties. These derivatizations can occur at the nitrogen atoms or on the carbon frameworks of the rings.
In the final this compound structure, the piperidine nitrogen is tertiary, having formed three C-N bonds, and is therefore not available for further substitution. The pyrrolidine nitrogen, however, is a secondary amine, making it a prime site for functionalization.
The secondary amine of the pyrrolidine ring is nucleophilic and can readily undergo a variety of classical amine reactions. chemicalbook.com
N-Alkylation: Reaction with alkyl halides (e.g., R-Br, R-I) in the presence of a mild base can introduce a wide range of alkyl groups.
Reductive Amination: Treatment with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) provides access to more complex N-alkyl substituents.
N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides, introducing carbonyl functionality.
N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be used to form a C-N bond to an aryl or heteroaryl ring.
These substitutions are crucial for modifying the polarity, basicity, and steric profile of the molecule. nih.gov
| Reaction Type | Electrophile | Functional Group Introduced | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | -R (Alkyl group) | chemicalbook.com |
| Reductive Amination | Aldehyde (R'CHO) or Ketone (R'COR'') | -CH₂R' or -CHR'R'' | researchgate.net |
| N-Acylation | Acyl Halide (RCOCl) or Anhydride ((RCO)₂O) | -C(O)R (Amide) | chemicalbook.com |
| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | -SO₂R (Sulfonamide) | nih.gov |
Direct functionalization of the C-H bonds on the saturated piperidine and pyrrolidine rings is a modern and powerful strategy for derivatization, offering access to analogues that are difficult to prepare through classical multi-step synthesis.
Piperidine Ring Functionalization: The selective functionalization of C-H bonds at the C2, C3, or C4 positions of a piperidine ring can be achieved using transition metal catalysis. nih.govnih.gov The site selectivity is often controlled by the choice of catalyst and the nature of the protecting group on a nitrogen atom. researchgate.netnih.gov For example, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can be directed to different positions. nih.gov Palladium-catalyzed C-H arylation, often using a directing group, can selectively install aryl substituents at the C4 position. acs.org
Pyrrolidine Ring Functionalization: Similar C-H activation strategies are applicable to the pyrrolidine ring. The inherent electronic properties of the ring mean that the C2 position is often considered more activated due to the adjacent nitrogen. acs.org However, by employing bulky N-protecting groups and specific directing groups, functionalization can be guided to other positions, such as C4. acs.org For instance, a palladium-catalyzed C-H arylation using an aminoquinoline auxiliary at the C3 position has been shown to achieve excellent regio- and stereoselectivity for C4 arylation. acs.org These advanced methods allow for late-stage diversification of the core scaffold.
| Ring System | Position | Methodology | Catalyst/Directing Group | Reference |
|---|---|---|---|---|
| Piperidine | C2 | Rhodium-Catalyzed C-H Insertion | Rh₂(R-TCPTAD)₄ / N-Boc | nih.govnih.gov |
| Piperidine | C3 | Indirectly via Cyclopropanation/Ring-Opening | Rh-catalyzed cyclopropanation | nih.govnih.gov |
| Piperidine | C4 | Rhodium-Catalyzed C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ / N-α-oxoarylacetyl | nih.govnih.gov |
| Pyrrolidine | C4 | Palladium-Catalyzed C-H Arylation | Pd(OAc)₂ / Aminoquinoline (AQ) at C3 | acs.org |
Synthesis of Hybrid Molecules Incorporating the this compound Moiety
The synthesis of hybrid molecules containing the this compound core often involves the initial preparation of the parent heterocycle followed by its coupling to other molecular fragments. While direct synthetic routes to the core structure are not extensively detailed in publicly available literature, related syntheses of similar structures, such as 4-(1-pyrrolidinyl)piperidine (B154721) derivatives, offer valuable insights into potential synthetic strategies. researchgate.net
One plausible approach to constructing hybrid molecules is through the reductive amination of a suitable pyrrolidine precursor with a 4-methylpiperidine derivative. For instance, the reaction of pyrrolidin-3-one with 4-methylpiperidine in the presence of a reducing agent like sodium triacetoxyborohydride could yield the desired this compound. This core structure can then be further functionalized.
A key strategy for creating hybrid molecules is the acylation of the secondary amine in the pyrrolidine ring. This allows for the introduction of a wide array of substituents, thereby modulating the physicochemical and pharmacological properties of the final compound. For example, the synthesis of various amide derivatives can be achieved by reacting the this compound core with different acyl chlorides or activated carboxylic acids.
Another approach involves the synthesis of analogues where the pyrrolidine or piperidine ring is incorporated into a larger, more complex scaffold. For example, the synthesis of methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate involves a key stereoselective reductive amination step with pyrrolidine. ebi.ac.uk This highlights the utility of the pyrrolidine moiety in building complex, multi-ring systems with potential therapeutic applications.
The following table outlines representative examples of hybrid molecules that could be synthesized from a this compound core, based on analogous chemical transformations found in the literature.
| Starting Material | Reagent | Product Class |
| This compound | Benzoyl chloride | N-Benzoyl-4-methyl-1-pyrrolidin-3-ylpiperidine |
| This compound | 2-Chloro-N,N-dimethylethanamine | 1-(2-(Dimethylamino)ethyl)-4-methyl-1-pyrrolidin-3-ylpiperidine |
| This compound | 4-(Bromomethyl)benzoic acid | 4-((this compound-1-yl)methyl)benzoic acid |
Optimization and Scalability Considerations for this compound Synthesis
The successful transition of a synthetic route from a laboratory scale to industrial production hinges on careful optimization and scalability considerations. For the synthesis of this compound, several factors would need to be addressed to ensure an efficient, cost-effective, and safe process.
Route Selection and Process Optimization: The choice of the synthetic route is paramount. A scalable synthesis should ideally involve a minimal number of steps, utilize readily available and inexpensive starting materials, and avoid the use of hazardous reagents or extreme reaction conditions. For instance, a convergent synthesis, where the pyrrolidine and piperidine fragments are prepared separately and then coupled, might be more efficient for large-scale production than a linear synthesis.
Optimization of reaction conditions is critical. This includes fine-tuning parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and purity while minimizing by-product formation. The use of design of experiments (DoE) methodologies can be instrumental in systematically exploring the reaction parameter space to identify optimal conditions.
Reagent and Solvent Selection: On a large scale, the cost and safety of reagents and solvents become major considerations. The use of expensive or hazardous reagents should be minimized or replaced with safer, more economical alternatives. For example, while lithium aluminum hydride is a powerful reducing agent often used in laboratory-scale synthesis of pyrrolidines from amides or nitriles, its pyrophoric nature makes it less suitable for large-scale operations. nih.gov Alternative, safer reducing agents would need to be explored. Similarly, the choice of solvents should favor those with lower toxicity, higher flash points, and easier recyclability.
The following table summarizes key considerations for the optimization and scalability of this compound synthesis.
| Parameter | Laboratory Scale Consideration | Large-Scale Consideration |
| Synthetic Route | Novelty and feasibility | Efficiency, cost, safety, and environmental impact |
| Reagents | Availability and reactivity | Cost, safety (handling and disposal), and availability in bulk |
| Solvents | Solubilizing power and inertness | Cost, toxicity, flammability, and recyclability |
| Reaction Conditions | Maximizing yield for a single batch | Robustness, reproducibility, and ease of control |
| Purification | Chromatography is common | Crystallization or distillation preferred for cost and efficiency |
| Safety | Standard laboratory safety protocols | Process safety management, hazard analysis (e.g., HAZOP) |
Structure Activity Relationship Sar and Structural Modifications of 4 Methyl 1 Pyrrolidin 3 Ylpiperidine Analogues
Conformational Analysis and Stereochemical Influences on Biological Activity
The three-dimensional arrangement of a molecule is a critical determinant of its interaction with a biological target. For analogues of 4-Methyl-1-pyrrolidin-3-ylpiperidine, both the stereochemistry and the preferred conformation of the molecule significantly influence its biological activity. The presence of multiple chiral centers in these analogues means that stereoisomers can exhibit vastly different pharmacological profiles.
The piperidine (B6355638) ring can adopt several conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable. The orientation of substituents on the piperidine ring (axial vs. equatorial) can dramatically affect binding affinity to target receptors. For instance, in many 1,4-disubstituted piperidine series, the relative orientation of the substituents is crucial for optimal interaction with the receptor's binding pocket. researchgate.net
Similarly, the stereochemistry at the C3 position of the pyrrolidine (B122466) ring is a key factor. The spatial orientation of the piperidine group relative to the pyrrolidine ring can dictate how the molecule fits into a binding site. Studies on various muscarinic receptor ligands have consistently shown that stereoisomerism plays a pivotal role in receptor affinity and functional activity. nih.gov For example, research on muscarinic antagonists has demonstrated that different stereoisomers can have orders of magnitude differences in their binding affinities for M1 and M2 receptor subtypes. nih.gov The ability to selectively synthesize and test individual stereoisomers is therefore essential for elucidating the precise structural requirements for biological activity and for developing receptor-subtype-selective ligands. nih.gov
Systematic Exploration of Substituent Effects on Pharmacological Modulation
The systematic modification of different parts of the this compound scaffold allows for a detailed exploration of the SAR, providing a roadmap for enhancing desired pharmacological properties.
Furthermore, the pyrrolidine ring itself can be substituted at various positions. The introduction of small alkyl groups, halogens, or hydroxyl groups can provide additional points of interaction with the receptor, potentially increasing affinity and selectivity. The synthesis of pyrrolidine derivatives with diverse substitution patterns is an active area of research, with methods such as functionalization of existing pyrrolidines or cyclization reactions being employed to create novel analogues. researchgate.netmdpi.com
| Modification | Rationale | Predicted Effect on Activity |
|---|---|---|
| N-methylation of pyrrolidine | Increases basicity and may alter receptor interaction. | Potentially altered selectivity profile. |
| Introduction of a hydroxyl group on the pyrrolidine ring | Introduces a hydrogen bond donor/acceptor. | May increase affinity through new interactions. |
| Replacement of pyrrolidine with azetidine | Reduces ring size and alters conformational flexibility. | Significant change in potency and selectivity is likely. |
The 1,4-disubstituted piperidine core is a versatile scaffold found in numerous pharmacologically active agents. researchgate.net Modifications to this part of the molecule can have profound effects on biological activity. The 4-methyl group, for instance, can be replaced with other substituents to explore the steric and electronic requirements of the binding pocket. Replacing the methyl group with larger alkyl groups, polar functional groups, or aromatic rings can significantly impact potency and selectivity. nih.gov
| Modification | Rationale | Predicted Effect on Activity |
|---|---|---|
| Replacement of 4-methyl with 4-ethyl | Probes for additional lipophilic pockets. | May increase or decrease affinity depending on pocket size. |
| Replacement of 4-methyl with 4-hydroxymethyl | Introduces a hydrogen bonding group. | Could enhance affinity if a corresponding interaction is possible. |
| Replacement of the piperidine ring with a piperazine (B1678402) ring | Introduces a second nitrogen atom for potential interactions. | May alter the selectivity profile and pharmacokinetic properties. nih.gov |
While the parent compound features a direct linkage, the introduction of a linker between the pyrrolidine and piperidine moieties is a common strategy in drug design to optimize the spatial orientation of the two fragments. The nature of the linker—its length, rigidity, and chemical composition—can be fine-tuned to achieve optimal receptor engagement. Linkers such as amides, ethers, or short alkyl chains can be incorporated. nih.gov
For example, studies on protein kinase B inhibitors showed that varying the linker group between a piperidine and a lipophilic substituent was crucial for obtaining potent and orally bioavailable compounds. nih.gov The choice of linker can affect the conformational freedom of the molecule, holding the two ring systems in a specific orientation that may be more favorable for binding. This approach allows for a more extensive exploration of the chemical space around the core scaffold.
Application of Ligand Efficiency Metrics in Derivative Design
In modern drug discovery, the optimization of lead compounds is often guided by quantitative metrics that relate the potency of a compound to its physicochemical properties. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are two such metrics that are widely used. dntb.gov.ua
LE is a measure of the binding energy per heavy atom of a ligand, and it is a useful tool for prioritizing fragments and hits from screening campaigns. researchgate.net A high LE value indicates that a molecule is making efficient use of its atoms to bind to the target. During lead optimization, medicinal chemists strive to maintain or improve LE as the molecule is elaborated to increase potency.
LLE relates the potency of a compound to its lipophilicity (logP or logD). It is particularly useful for avoiding the common pitfall of achieving potency gains at the expense of increased lipophilicity, which can lead to poor pharmacokinetic properties and off-target effects. scispace.com By focusing on improving LLE, researchers can design derivatives of this compound with a better balance of potency and drug-like properties.
| Metric | Formula | Utility in Design |
|---|---|---|
| Ligand Efficiency (LE) | ΔG / Nheavy | Assesses the binding efficiency per non-hydrogen atom. |
| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | Balances potency against lipophilicity to guide optimization. |
Rational Design Principles for Novel this compound Analogues based on SAR
The collective SAR data provides a set of guiding principles for the rational design of new analogues. A key strategy is the use of structure-based design, where a high-resolution structure of the target protein is used to inform the design of complementary ligands. nih.gov In the absence of a crystal structure, homology modeling can be a valuable tool. nih.gov
Based on the SAR, several rational design strategies can be proposed:
Stereochemically Pure Isomers: Synthesis should focus on producing single, well-defined stereoisomers to maximize potency and selectivity.
Bioisosteric Replacements: The pyrrolidine or piperidine rings can be replaced with other heterocyclic systems (e.g., morpholine, thiomorpholine) to explore new interactions and improve physicochemical properties.
Fragment-Based Growth: The 4-methyl group can be used as an anchor point to grow the molecule into adjacent pockets of the binding site, guided by computational modeling. researchgate.net
Scaffold Hopping: The entire 1-pyrrolidin-3-ylpiperidine scaffold can be replaced with a structurally different one that maintains the key pharmacophoric features, potentially leading to novel intellectual property.
By integrating these principles, it is possible to systematically design and synthesize novel analogues of this compound with improved pharmacological profiles.
Computational Chemistry and Molecular Modeling Studies of 4 Methyl 1 Pyrrolidin 3 Ylpiperidine
Conformational Ensemble Analysis of 4-Methyl-1-pyrrolidin-3-ylpiperidine
The piperidine (B6355638) ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. However, boat and twist-boat conformations are also possible, though generally at a higher energy cost. The pyrrolidine (B122466) ring is more flexible and commonly exists in envelope or twist (half-chair) conformations. The substituent methyl group on the piperidine ring can exist in either an axial or equatorial position, with the equatorial position generally being more stable due to reduced steric hindrance.
Molecular Docking Investigations with Predicted Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial for identifying potential biological targets and understanding the molecular basis of a ligand's activity.
For a novel compound like this compound, identifying potential biological targets often begins with similarity searches or inverse docking approaches. nih.gov Given the prevalence of piperidine and pyrrolidine scaffolds in medicinal chemistry, derivatives have been investigated as inhibitors for a wide range of targets, including kinases, G-protein coupled receptors, and enzymes. nih.govnih.gov For instance, related pyrrolidine derivatives have been studied as inhibitors of Myeloid cell leukemia-1 (Mcl-1), a key protein in cancer pathways. nih.gov
Once a potential protein target is identified, docking simulations place the ligand into the protein's active site. The process reveals the specific binding mode and key interactions that stabilize the ligand-receptor complex. These interactions typically include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein. The nitrogen atoms in the pyrrolidine and piperidine rings of this compound can act as hydrogen bond acceptors.
Hydrophobic Interactions: Involving nonpolar regions of the ligand (like the methyl group and aliphatic ring carbons) and hydrophobic amino acid residues (e.g., Leucine, Valine, Alanine). alliedacademies.org
Van der Waals Forces: General attractive or repulsive forces between atoms. nih.gov
Pi-Pi Stacking: Potential interactions if the target's active site contains aromatic residues like Tryptophan, Tyrosine, or Phenylalanine. alliedacademies.org
For example, in docking studies of similar compounds against kinase targets, interactions with key amino acid residues in the hinge region of the ATP-binding site are often critical for inhibitory activity. alliedacademies.org The analysis of these interactions provides a structural hypothesis for the compound's mechanism of action.
Docking programs use scoring functions to estimate the binding affinity of a ligand to its target. This score, often expressed in units of energy (e.g., kcal/mol), approximates the free energy of binding. A lower (more negative) score generally indicates a more favorable and stable interaction. nih.gov By docking this compound against various potential targets, its binding affinity and specificity can be computationally predicted.
Specificity is assessed by comparing the docking scores for the primary target against scores for other, off-target proteins. A compound is considered specific if it shows a significantly higher predicted affinity for its intended target over others. This is particularly important for targets like kinases, where high homology among family members can lead to off-target effects. nih.gov
| Compound Type | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Thiazolo[3,2-a] pyridine (B92270) derivative | α-amylase (PDB: 4W93) | -7.43 | nih.gov |
| Indolyl indazole derivative | COT Kinase (Tpl2/MAP3K8) | -14.86 | alliedacademies.org |
| 3-chloro-3-methyl-2,6-diarylpiperidin-4-one | Leukemia Target (PDB: 6TJU) | -12.18 | nih.gov |
This table presents data from studies on compounds structurally related to this compound to illustrate the application of molecular docking in predicting binding affinity. The specific values are for the referenced compounds, not this compound itself.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov To develop a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with measured biological activity (e.g., IC50 values) against a specific target is required. aaup.edu
The process involves calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, including:
Electronic Properties: (e.g., partial charges, dipole moment)
Steric Properties: (e.g., molecular volume, surface area, shape indices)
Hydrophobic Properties: (e.g., LogP)
Topological Properties: (e.g., connectivity indices)
Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are then used to build a mathematical equation linking these descriptors to the biological activity. nih.govmdpi.com For 3D-QSAR, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used, which analyze the steric and electrostatic fields surrounding the aligned molecules. nih.govmdpi.com
The resulting model can predict the activity of new, unsynthesized derivatives and provide insights into which structural features are crucial for enhancing or diminishing activity. For example, a QSAR model might reveal that increasing the steric bulk at a certain position or adding a hydrogen bond donor at another could improve potency. The predictive power of a QSAR model is evaluated using statistical metrics such as the cross-validated correlation coefficient (Q²) and the predictive R² (R²pred). nih.govmdpi.com
| Model | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²pred (External Validation) | Reference |
|---|---|---|---|---|
| CoMFA | 0.689 | 0.999 | 0.986 | nih.gov |
| CoMSIA | 0.614 | 0.923 | 0.815 | nih.gov |
| HQSAR | 0.603 | 0.662 | 0.743 | nih.gov |
This table showcases typical statistical validation parameters for different QSAR models, derived from a study on related pyrrolidine compounds. nih.gov A Q² > 0.5 is generally considered indicative of a good predictive model.
Molecular Dynamics Simulations for Ligand-Target Complex Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements and interactions of all atoms in the ligand-target complex over time (typically nanoseconds), providing insights into the stability and flexibility of the binding pose predicted by docking. nih.govnih.gov
Starting with the docked complex, an MD simulation is run in a simulated physiological environment (including water and ions). The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD value suggests that the ligand remains securely in the binding pocket. nih.gov
Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible and which are stable. This can highlight key residues that maintain consistent contact with the ligand, reinforcing the findings from the docking study. nih.gov MD simulations are computationally intensive but provide a more realistic assessment of the ligand-receptor interaction, helping to validate docking results and confirm the stability of the proposed binding mode. nih.govaaup.edu
In Silico Prediction of Biological Pathways and Off-Target Interactions
Beyond single-target interactions, computational methods can predict the broader biological impact of a compound like this compound. Techniques like inverse docking screen the compound against large databases of protein structures to identify potential on-target and off-target interactions. nih.gov This can help anticipate a compound's polypharmacology (activity at multiple targets) and potential side effects.
Bioinformatics platforms and pathway analysis tools can then use the list of predicted protein targets to map the compound onto known biological pathways and networks. nih.gov For example, if the compound is predicted to interact with several kinases in the MEK/ERK pathway, it might be hypothesized to have a role in cell proliferation or inflammation. alliedacademies.org
Additionally, a crucial component of in silico analysis is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.com Various computational models can estimate properties like oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and toxicity risks such as hERG inhibition or mutagenicity. nih.govmdpi.com These predictions are vital for prioritizing compounds with favorable drug-like properties early in the discovery process, saving time and resources.
Preclinical Pharmacological Investigation and Molecular Target Engagement of 4 Methyl 1 Pyrrolidin 3 Ylpiperidine
In Vitro Pharmacological Profiling of 4-Methyl-1-pyrrolidin-3-ylpiperidine and its Analogues
Receptor Binding and Functional Assays
No publicly available data exists for the receptor binding affinities or functional activities of this compound.
Enzyme Inhibition and Activation Studies
Specific data on the inhibitory or activatory effects of this compound against any enzyme are not available in the public domain.
Cell-Based Phenotypic Screening and Pathway Analysis
There are no published results from cell-based phenotypic screens or pathway analyses for this compound.
Identification and Validation of Specific Molecular Targets
Receptor Subtype Selectivity (e.g., GPCRs, Chemokine Receptors)
Without primary binding or functional data, the selectivity of this compound for any receptor subtype, including G-protein coupled receptors (GPCRs) or chemokine receptors, remains uncharacterized.
Kinase and Phosphodiesterase Modulation
The modulatory effects of this compound on kinases or phosphodiesterases have not been reported in the scientific literature.
Interaction with Other Protein Families (e.g., Enzymes, Transporters)
No publicly available research data specifically details the interactions of this compound with other protein families, such as enzymes and transporters.
General studies on similar chemical structures, like 4-aminopiperidine (B84694) derivatives, indicate that such compounds can be substrates for various enzymes and transporters, which play a crucial role in their pharmacokinetic profiles. For instance, drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, are frequently involved in the biotransformation of piperidine-containing compounds. nih.govnih.gov Similarly, transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) can influence the distribution and clearance of such molecules. nih.gov However, without specific studies on this compound, any discussion of its interaction with these protein families remains speculative.
Preclinical Metabolism and Biotransformation Pathways
Detailed preclinical metabolism and biotransformation studies specifically for this compound are not available in the public domain. The following sections outline the typical assessments that would be conducted to characterize the metabolic profile of such a compound.
In Vitro Metabolic Stability and Clearance Assessment
No specific data from in vitro metabolic stability assays for this compound have been published. Such studies are fundamental in early drug discovery to predict the in vivo clearance of a compound. Typically, the compound would be incubated with liver microsomes or hepatocytes from various species (e.g., human, rat, mouse) to determine its rate of metabolism. nih.gov The results from these assays, often presented as half-life (t½) and intrinsic clearance (CLint), are crucial for forecasting the compound's pharmacokinetic behavior in preclinical species and in humans. For other piperidine-containing molecules, metabolic stability can vary significantly based on their chemical substitutions. nih.gov
Elucidation of Biotransformation Products and Pathways
There is no published information on the biotransformation products and metabolic pathways of this compound. The elucidation of metabolic pathways involves identifying the chemical structures of metabolites formed after the parent compound is exposed to metabolizing systems. Common metabolic reactions for compounds containing piperidine (B6355638) and pyrrolidine (B122466) rings include N-dealkylation, hydroxylation of the aliphatic rings, and subsequent oxidation to form more polar derivatives that can be more easily excreted. nih.govmdpi.com For some aminopyrrolidine structures, a novel biotransformation to an aminopiperidine ring has been observed, a process involving ring opening and recyclization. nih.gov
Broader Applications and Future Directions in Medicinal Chemistry Research for 4 Methyl 1 Pyrrolidin 3 Ylpiperidine
Contribution as a Privileged Scaffold for Novel Chemical Entity Discovery
The concept of a privileged scaffold refers to a molecular structure that is capable of binding to multiple biological targets with high affinity, thereby serving as a foundation for the design of a variety of bioactive compounds. The 4-Methyl-1-pyrrolidin-3-ylpiperidine core embodies several key features that make it an attractive privileged scaffold.
The pyrrolidine (B122466) and piperidine (B6355638) rings, both saturated heterocycles, are prevalent in many natural products and FDA-approved drugs. nih.gov This prevalence suggests an inherent biocompatibility and favorable absorption, distribution, metabolism, and excretion (ADME) properties. The non-planar, sp³-hybridized nature of these rings allows for the exploration of three-dimensional pharmacophore space, a critical aspect in achieving target specificity and potency. researchgate.netdntb.gov.ua The methyl group on the piperidine ring introduces a chiral center and a lipophilic contact point, which can be crucial for optimizing binding interactions with a target protein. Furthermore, the tertiary amine in the pyrrolidine ring and the secondary amine in the piperidine ring (prior to substitution at the 1-position) provide handles for chemical modification and can act as key hydrogen bond acceptors or donors.
The inherent structural rigidity of the bicyclic system, combined with the conformational flexibility of the individual rings, allows for a fine-tuning of the spatial arrangement of substituents. This balance is critical for presenting functional groups in the correct orientation to interact with a biological target. The pyrrolidine scaffold itself is considered a "privileged" structure due to its ability to form the basis for a wide range of biologically active molecules, including anticancer, antibacterial, and anti-inflammatory agents. nih.gov
Strategies for Hit-to-Lead and Lead Optimization in Drug Discovery Programs
The journey from a "hit"—a compound identified from a high-throughput screen with some activity against a target—to a "lead" candidate with optimized properties is a cornerstone of drug discovery. upmbiomedicals.com For a scaffold like this compound, several strategies can be employed for this optimization process.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound core is fundamental. This involves synthesizing a library of analogs with modifications at various positions of both the pyrrolidine and piperidine rings. For instance, the nitrogen of the pyrrolidine can be functionalized with a variety of substituents to probe different binding pockets of a target protein. Similarly, the piperidine nitrogen can be derivatized to modulate properties like solubility and cell permeability.
Fragment-Based Drug Discovery (FBDD): The this compound scaffold can be considered as being composed of smaller fragments (the methyl-piperidine and the pyrrolidine). In an FBDD approach, these or similar fragments could be identified as binders to a target, and then elaborated or linked to generate more potent molecules. This strategy often leads to compounds with better ligand efficiency.
Computational and In Silico Methods: Molecular docking and dynamics simulations can provide valuable insights into the binding mode of this compound derivatives with their target. nih.gov These computational tools can help prioritize the synthesis of analogs that are predicted to have improved binding affinity and selectivity, thereby streamlining the hit-to-lead process.
A hypothetical hit-to-lead optimization program for a kinase inhibitor based on this scaffold might involve the following steps:
| Optimization Step | Strategy | Rationale |
| Initial Hit | This compound identified in a kinase screen. | Core scaffold provides a starting point for development. |
| SAR Expansion | Synthesize analogs with various substituents on the pyrrolidine nitrogen. | Explore the solvent-exposed region of the kinase active site to enhance potency and selectivity. |
| Stereochemical Analysis | Synthesize and test individual stereoisomers of the methyl-piperidine ring. | Determine the optimal stereochemistry for binding to the chiral environment of the kinase. |
| Bioisosteric Replacement | Replace the piperidine ring with other saturated heterocycles. | Improve physicochemical properties such as solubility and metabolic stability. |
| Lead Candidate | Optimized analog with high potency, selectivity, and favorable ADME properties. | A compound ready for further preclinical development. |
Expansion of Chemical Space through Diversification of the Scaffold
To fully exploit the potential of the this compound scaffold, its diversification is crucial for exploring a wider chemical space and identifying novel biological activities. This can be achieved through several synthetic strategies.
Modification of the Core Scaffold: The core bicyclic structure can be altered to introduce new properties. For example, the ring sizes could be varied to create pyrrolidinyl-azepane or azetidinyl-piperidine systems. The introduction of additional functional groups, such as hydroxyl or carbonyl groups, on the rings can provide new points for derivatization and interaction with biological targets.
Combinatorial Chemistry: By employing combinatorial chemistry techniques, large libraries of derivatives can be rapidly synthesized. This allows for a broad exploration of the chemical space around the this compound core. For instance, a "split-and-pool" synthesis approach could be used to generate a diverse library with variations at multiple positions on the scaffold.
Scaffold Hopping: In this strategy, the this compound core is replaced with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. This can lead to the discovery of novel intellectual property and compounds with improved properties. Computational tools can be instrumental in identifying suitable replacement scaffolds.
Emerging Research Areas and Potential Therapeutic Applications
While the specific therapeutic applications of this compound are not yet extensively documented in publicly available literature, the structural motifs it contains are present in compounds targeting a range of diseases.
Central Nervous System (CNS) Disorders: The piperidine and pyrrolidine rings are common features in many CNS-active drugs. nih.gov Their ability to cross the blood-brain barrier and interact with neurotransmitter receptors and transporters makes them attractive for the development of treatments for conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia. The lipophilic nature of the methyl group and the basic nitrogen atoms in the this compound scaffold are consistent with features often found in CNS drugs.
Oncology: The piperidine moiety is found in a number of kinase inhibitors used in cancer therapy. nih.gov Kinases are a major class of drug targets in oncology, and the 3D structure of the this compound scaffold could be well-suited for binding to the ATP-binding site of various kinases. For example, derivatives of 4-aminopiperidine (B84694) have been developed as inhibitors of Protein Kinase B (Akt), a key node in cancer cell survival pathways. nih.gov
Infectious Diseases: The pyrrolidine ring is a component of several antiviral and antibacterial agents. The ability to readily functionalize the scaffold allows for the optimization of interactions with viral or bacterial enzymes, potentially leading to the development of new anti-infective therapies.
Development of Advanced Analytical Methodologies for Compound Characterization and Quantification in Complex Matrices
The successful development of any new chemical entity relies on robust analytical methods for its characterization and quantification. For this compound and its derivatives, a suite of analytical techniques would be essential throughout the drug discovery and development process.
Structural Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of newly synthesized analogs. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be used to elucidate the connectivity and stereochemistry of the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition, further confirming the identity of the compound.
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including its absolute stereochemistry. This information is invaluable for structure-based drug design.
Quantification in Complex Matrices:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex biological matrices such as plasma, urine, and tissue homogenates. A sensitive and specific LC-MS/MS method would need to be developed and validated for pharmacokinetic and metabolism studies. This would involve optimizing the chromatographic separation and the mass spectrometric detection parameters (e.g., selection of precursor and product ions for multiple reaction monitoring).
High-Performance Liquid Chromatography (HPLC): HPLC with UV or other detectors can be used for purity assessment of the synthesized compounds and for in vitro assays where high sensitivity is not required.
The development of these analytical methodologies is a critical and integral part of any drug discovery program involving the this compound scaffold, ensuring the quality of the chemical matter and the reliability of the biological data generated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
